molecular formula C23H28O12 B017959 Acide mycophénolique glucuronide CAS No. 31528-44-6

Acide mycophénolique glucuronide

Numéro de catalogue: B017959
Numéro CAS: 31528-44-6
Poids moléculaire: 496.5 g/mol
Clé InChI: BYFGTSAYQQIUCN-HGIHDBQLSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Applications De Recherche Scientifique

Immunosuppressive Therapy

MPA is widely used in combination with calcineurin inhibitors (CNIs) such as cyclosporin A (CsA) to prevent organ rejection post-transplantation. The use of MPA allows for reduced reliance on CNIs, which can lead to nephrotoxicity and other long-term complications .

Pharmacokinetics Studies

Research has shown that the pharmacokinetics of MPA can be influenced by its glucuronide metabolites. Understanding these interactions helps in tailoring dosing regimens to achieve optimal therapeutic outcomes while minimizing side effects .

Toxicology Studies

Studies have investigated the teratogenic effects of MPA and its metabolites on embryonic development. Research on animal models has provided insights into potential risks associated with MPA exposure during pregnancy, emphasizing the need for caution in reproductive-age patients .

Case Study 1: Kidney Transplant Recipients

In a cohort study involving kidney transplant recipients, patients receiving MPA showed lower rates of acute rejection compared to those on traditional CNIs alone. The study highlighted how MPAG levels correlated with immunosuppressive efficacy, suggesting that monitoring these levels could enhance patient management .

Case Study 2: Drug Interaction Profiles

A detailed analysis of drug interactions involving MPA revealed that co-administration with certain antiviral medications can lead to increased plasma concentrations due to competitive inhibition at OAT transporters. This finding underscores the importance of individualized therapy based on comprehensive pharmacogenomic profiles .

Data Table: Summary of Key Findings

Application AreaKey Findings
Immunosuppressive TherapyReduces acute rejection rates; allows for lower CNI dosages
PharmacokineticsMPAG influences MPA clearance; individualized dosing improves outcomes
ToxicologyPotential teratogenic effects observed in animal models; caution advised for reproductive-age women
Drug InteractionsIncreased plasma levels of co-administered drugs due to OAT inhibition; necessitates careful monitoring

Mécanisme D'action

L’acide mycophénolique glucuronide lui-même est pharmacologiquement inactif. Son composé parent, l’acide mycophénolique, exerce ses effets en inhibant la déshydrogénase de l’inosine monophosphate (IMPDH), une enzyme essentielle pour la synthèse de novo des nucléotides guanosine. Cette inhibition entraîne une réduction de la prolifération des lymphocytes, ce qui supprime la réponse immunitaire .

Composés Similaires :

Unicité : L’this compound est unique en raison de son rôle spécifique dans le métabolisme de l’acide mycophénolique. Contrairement aux autres glucuronides, il est formé à partir d’un composé qui cible spécifiquement la prolifération des lymphocytes, ce qui en fait un élément crucial dans la pharmacocinétique de l’acide mycophénolique .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La synthèse de l’acide mycophénolique glucuronide implique la conjugaison enzymatique de l’acide mycophénolique avec l’acide glucuronique. Ce processus est généralement catalysé par l’enzyme UDP-glucuronosyltransférase (UGT). Les conditions de réaction comprennent généralement la présence d’UDP-glucuronique comme co-substrat et de l’enzyme UGT .

Méthodes de Production Industrielle : La production industrielle de l’this compound suit des principes similaires, mais à plus grande échelle. Le processus implique la fermentation de Penicillium pour produire de l’acide mycophénolique, suivie de son extraction et de sa purification. L’acide mycophénolique purifié est ensuite soumis à la glucuronidation en utilisant des enzymes UGT dans des bioréacteurs .

Analyse Des Réactions Chimiques

Types de Réactions : L’acide mycophénolique glucuronide subit principalement des réactions d’hydrolyse et de transacylation. Il peut également participer à des réactions d’oxydation et de réduction dans des conditions spécifiques .

Réactifs et Conditions Courants :

    Hydrolyse : Eau et conditions acides ou basiques.

    Transacylation : Présence de nucléophiles tels que les amines ou les alcools.

    Oxydation : Agents oxydants comme le peroxyde d’hydrogène.

    Réduction : Agents réducteurs comme le borohydrure de sodium.

Principaux Produits :

    Hydrolyse : Acide mycophénolique et acide glucuronique.

    Transacylation : Divers dérivés acylés.

    Oxydation : Formes oxydées de l’this compound.

    Réduction : Formes réduites de l’this compound.

Comparaison Avec Des Composés Similaires

Activité Biologique

Mycophenolic acid glucuronide (MPAG) is the primary metabolite of mycophenolic acid (MPA), which is widely used as an immunosuppressive agent in organ transplantation and autoimmune diseases. Understanding the biological activity of MPAG is crucial for optimizing therapeutic strategies and minimizing adverse effects associated with MPA therapy.

Overview of Mycophenolic Acid and Its Metabolites

Mycophenolic acid is primarily metabolized to MPAG, which is pharmacologically inactive, and to a lesser extent, to an acyl glucuronide (AcMPAG), which exhibits significant pharmacological activity. The metabolic pathway of MPA can be summarized as follows:

  • Mycophenolic Acid (MPA) : Active compound.
  • Mycophenolic Acid Glucuronide (MPAG) : Major inactive metabolite.
  • Acyl Mycophenolic Acid Glucuronide (AcMPAG) : Minor active metabolite.

The area under the concentration-time curve (AUC) ratios for these compounds at steady state are approximately 1:24:0.28 for MPA:MPAG:AcMPAG, respectively .

Pharmacological Implications

The biological activity of MPAG is limited compared to its parent compound, MPA. MPAG does not inhibit inosine monophosphate dehydrogenase (IMPDH), the primary target of MPA, which is crucial for lymphocyte proliferation and antibody formation suppression . However, AcMPAG has been shown to possess similar potency to MPA in inhibiting IMPDH in vitro, indicating that while MPAG itself lacks direct pharmacological effects, its minor metabolite may contribute to some therapeutic outcomes .

Case Studies and Clinical Findings

Several studies have examined the pharmacokinetics of MPAG in clinical settings:

  • Kidney Transplant Recipients :
    • A study involving kidney transplant patients demonstrated that therapeutic drug monitoring of MPA and its metabolites could enhance clinical outcomes by correlating plasma concentrations with immunosuppressive efficacy .
    • The study analyzed 95 children with steroid-dependent nephrotic syndrome treated with mycophenolate mofetil (MMF). Results indicated that higher predose plasma concentrations of MPAG correlated with lower relapse rates in patients .
  • Systemic Lupus Erythematosus :
    • In a cohort of systemic lupus erythematosus patients, it was found that predose plasma concentrations of MPAG were significantly associated with inosine 5'-monophosphate dehydrogenase activity, suggesting that monitoring these levels could inform treatment adjustments .

Interaction with Renal Transporters

Research has highlighted the interaction between MPA and its metabolites with renal organic anion transporters (OATs). Both MPA and MPAG are substrates for OAT1 and OAT3, which play a critical role in the renal excretion of various drugs:

  • Inhibition Studies :
    • MPAG was found to inhibit hOAT3 in a concentration-dependent manner, while MPA showed potent inhibition of both hOAT1 and hOAT3. This suggests potential drug-drug interactions that could affect the clearance of co-administered medications .

Summary Table of Key Findings

Parameter Mycophenolic Acid Mycophenolic Acid Glucuronide Acyl Mycophenolic Acid Glucuronide
Pharmacological Activity ActiveInactiveActive
Primary Target IMPDHNoneIMPDH
AUC Ratio (Steady State) 1240.28
Renal Transporter Interaction YesYesYes
Clinical Relevance ImmunosuppressionLimitedPotential adverse effects

Propriétés

IUPAC Name

(2S,3S,4S,5R,6S)-6-[[5-[(E)-5-carboxy-3-methylpent-2-enyl]-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O12/c1-9(5-7-13(24)25)4-6-11-18(32-3)10(2)12-8-33-22(31)14(12)19(11)34-23-17(28)15(26)16(27)20(35-23)21(29)30/h4,15-17,20,23,26-28H,5-8H2,1-3H3,(H,24,25)(H,29,30)/b9-4+/t15-,16-,17+,20-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYFGTSAYQQIUCN-HGIHDBQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)O)OC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)C/C=C(\C)/CCC(=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401043388
Record name Mycophenolic acid glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31528-44-6
Record name Mycophenolic acid glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031528446
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mycophenolic acid glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401043388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 31528-44-6
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MYCOPHENOLIC ACID GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54TS5J9T0K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mycophenolic acid glucuronide
Reactant of Route 2
Mycophenolic acid glucuronide
Reactant of Route 3
Reactant of Route 3
Mycophenolic acid glucuronide
Reactant of Route 4
Mycophenolic acid glucuronide
Reactant of Route 5
Mycophenolic acid glucuronide
Reactant of Route 6
Reactant of Route 6
Mycophenolic acid glucuronide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.